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Introduction

Gemlapodect, also known by its investigational name NOE-105, is a first-in-class, selective
phosphodiesterase 10A (PDE10A) inhibitor under investigation for the treatment of central
nervous system (CNS) disorders, primarily Tourette syndrome and stuttering.[1][2][3] Its
mechanism of action involves the modulation of dopamine signaling pathways in the brain, not
by direct receptor antagonism, but by regulating intracellular secondary messengers, cyclic
adenosine monophosphate (cCAMP) and cyclic guanosine monophosphate (cGMP).[1] By
inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum,
Gemlapodect leads to an accumulation of cAMP and cGMP, thereby fine-tuning dopaminergic
neurotransmission.[1] This novel mechanism presents a promising therapeutic strategy with the
potential for improved efficacy and a more favorable side-effect profile compared to traditional
antipsychotics.[2] The chemical name for Gemlapodect is 1-methyl-4-(morpholine-4-carbonyl)-
N-(2-phenyl-[1][2]triazolo[1,5-a]pyridin-7-yl)pyrazole-5-carboxamide, and its molecular formula
is C22H21N703.[4]

This document provides detailed application notes and protocols for the chemical synthesis of
Gemlapodect, intended for use in a research setting. The synthesis is based on a streamlined
and sustainable process that has been developed to overcome the challenges of earlier
discovery chemistry routes, which were hampered by safety concerns and low overall yields.[5]
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The improved synthesis involves a key copper-catalyzed oxidative cyclization and a palladium-
catalyzed coupling reaction.[5]

Signaling Pathway of Gemlapodect

Gemlapodect's therapeutic effect is derived from its ability to modulate dopaminergic signaling
within the striatum. The diagram below illustrates the key steps in its mechanism of action.
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Caption: Mechanism of action of Gemlapodect in a medium spiny neuron.

Synthetic Workflow Overview

The synthesis of Gemlapodect can be conceptually divided into the preparation of two key
intermediates, followed by their coupling and final amidation. The overall workflow is depicted
below.
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Caption: High-level workflow for the synthesis of Gemlapodect.

Experimental Protocols

The following protocols are based on the improved, second-generation synthesis of
Gemlapodect. This route enhances safety and efficiency compared to earlier methods.

Part 1: Synthesis of 7-Bromo-2-phenyl-[1][2]
[3]triazolo[1,5-a]pyridine

This intermediate is synthesized via a copper-catalyzed oxidative cyclization.
Materials:
e 2-Amino-4-bromopyridine

e Benzamidine hydrochloride
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Copper(l) iodide (Cul)

Base (e.g., potassium carbonate)

Solvent (e.g., Dimethylformamide - DMF)

Oxygen (from air or as a controlled feed)
Procedure:

» To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add 2-amino-4-
bromopyridine, benzamidine hydrochloride, copper(l) iodide, and potassium carbonate in
dimethylformamide.

e Heat the mixture to 80-100 °C.
¢ Introduce a controlled stream of air or an oxygen/nitrogen mixture into the reaction vessel.

e Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by an
appropriate analytical method (e.g., TLC or LC-MS).

o Upon completion, cool the reaction mixture to room temperature.

e Quench the reaction with water and extract the product with a suitable organic solvent (e.g.,
ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford 7-bromo-2-phenyl-
[1][2]triazolo[1,5-a]pyridine.

Part 2: Synthesis of 1-methyl-4-(morpholine-4-
carbonyl)-1H-pyrazole-5-carboxylic acid

This pyrazole intermediate is prepared through a multi-step sequence.

Materials:
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Ethyl 2-cyano-3-oxobutanoate

Methylhydrazine

Morpholine

Strong base (e.g., sodium hydroxide)

Acid for workup (e.g., hydrochloric acid)

Reagents for conversion of ester to amide and subsequent oxidation to carboxylic acid.

Procedure: A detailed, multi-step procedure is required here, which is not fully available in the
public domain. A representative synthesis would involve:

Cyclization of a [3-ketoester with methylhydrazine to form the pyrazole ring.

Saponification of the ester to the corresponding carboxylic acid.

Activation of the carboxylic acid (e.g., to the acid chloride) and reaction with morpholine to
form the amide.

Introduction of the second carboxylic acid functionality at the 5-position of the pyrazole ring.

Part 3: Palladium-Catalyzed Coupling and Final
Synthesis of Gemlapodect

The final step involves the formation of the amide bond between the two key intermediates.
Materials:
e 7-Bromo-2-phenyl-[1][2]triazolo[1,5-a]pyridine (from Part 1)

¢ 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxamide (derived from the carboxylic
acid from Part 2)

o Palladium catalyst (e.g., Pd2(dba)3)
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e Phosphine ligand (e.g., Xantphos)
e Base (e.g., cesium carbonate)

e Solvent (e.g., ethanol or toluene)
Procedure:

 In an inert atmosphere (e.g., under nitrogen or argon), combine 7-bromo-2-phenyl-[1]
[2]triazolo[1,5-a]pyridine, 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxamide,
the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.

o Heat the reaction mixture to reflux (typically 80-110 °C) for 8-16 hours, or until the reaction is
complete as monitored by LC-MS.

o Cool the reaction mixture to room temperature.
o Filter the mixture to remove insoluble inorganic salts.
o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel, followed by
recrystallization from a suitable solvent system to yield Gemlapodect as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of
Gemlapodect based on the streamlined process. Note: Specific yields and purity values are
illustrative and will depend on the exact reaction conditions and scale.

Table 1: Synthesis of Intermediates
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Molecular . .
] Molecular ] Typical Yield ]
Intermediate Weight ( g/mol Purity (%)
Formula ) (%)

7-Bromo-2-
phenyl-[1]

) C13H9BrN4 301.15 75-85 >08
[2]triazolo[1,5-
a]pyridine
1-methyl-4-
(morpholine-4-
carbonyl)-1H- C11H15N304 269.26 60-70 (overall) >08

pyrazole-5-

carboxylic acid

Table 2: Final Coupling Reaction for Gemlapodect

Molecular ) . .
Molecular . Typical Yield Purity (by
Product Weight ( g/mol
Formula ) (%) HPLC) (%)
Gemlapodect C22H21N703 431.45 80-90 >99

Conclusion

The provided protocols outline a robust and efficient method for the synthesis of Gemlapodect
for research purposes. This streamlined process, centered around a copper-catalyzed oxidative
cyclization and a palladium-catalyzed amide coupling, offers significant improvements in safety
and overall yield. By following these guidelines, researchers can reliably produce high-purity
Gemlapodect for further investigation into its therapeutic potential and mechanism of action.
Careful monitoring of reaction conditions and appropriate purification techniques are essential
for achieving the desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8597692#a-methods-for-synthesizing-gemlapodect-
for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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